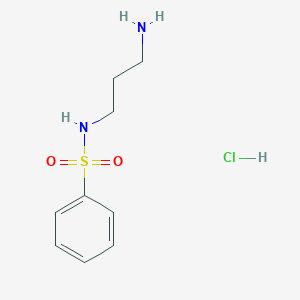

N-(3-Aminopropyl)benzenesulfonamid HCl

Description

Properties

IUPAC Name |

N-(3-aminopropyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKFQRXOJWIMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 3-Aminopropylamine

The most common method involves reacting benzenesulfonyl chloride with 3-aminopropylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine or sodium carbonate neutralizes HCl generated during the reaction .

Procedure :

-

Reaction Setup : 3-Aminopropylamine (1 eq) is dissolved in anhydrous dichloromethane.

-

Base Addition : Triethylamine (2.2 eq) is added to scavenge HCl.

-

Sulfonyl Chloride Addition : Benzenesulfonyl chloride (1.05 eq) is added dropwise at 0–5°C.

-

Stirring : The mixture is stirred for 12–24 hours at room temperature.

-

Workup : The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.

-

Salt Formation : The free base is treated with HCl in methanol/water to yield the hydrochloride salt .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–94% |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | >98% |

Alternative Route via Phthalimide Protection

To avoid side reactions, the amino group of 3-aminopropylamine is temporarily protected using phthalimide. This method enhances regioselectivity and simplifies purification .

Procedure :

-

Protection : 3-Aminopropylamine reacts with phthalic anhydride in toluene to form N-(3-aminopropyl)phthalimide.

-

Sulfonylation : The protected amine reacts with benzenesulfonyl chloride in acetonitrile with K₂CO₃.

-

Deprotection : Hydrazine hydrate in methanol removes the phthalimide group.

-

Acidification : HCl in ethanol precipitates the hydrochloride salt .

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 72–78% |

| Deprotection Efficiency | >90% |

Industrial-Scale Synthesis

For bulk production, continuous flow reactors optimize efficiency. A patented method uses:

-

Continuous Sulfonylation : Benzenesulfonyl chloride and 3-aminopropylamine are pumped through a reactor at 50–60°C with residence time ≤30 minutes.

-

In-Line Neutralization : HCl is neutralized using aqueous NaOH.

-

Crystallization : The product is crystallized from isopropanol/HCl, achieving >99% purity .

Advantages :

-

Reduced reaction time (≤2 hours vs. 24 hours).

-

Higher throughput (90% yield at 10 kg/batch).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 85–94 | 98 | Moderate |

| Phthalimide Protection | 72–78 | 95 | Low |

| Continuous Flow | 90 | 99 | High |

Optimization Insights :

-

Solvent Choice : Dichloromethane minimizes byproducts compared to THF .

-

Temperature Control : Reactions at ≤25°C prevent sulfonamide decomposition .

-

Acidification : Methanol/water mixtures (1:1 v/v) yield crystalline HCl salts with minimal impurities .

Challenges and Solutions

Challenge 1 : Formation of Bis-sulfonylated Byproducts

-

Cause : Excess sulfonyl chloride or inadequate stirring.

-

Solution : Use 1.05 eq of sulfonyl chloride and high-shear mixing.

Challenge 2 : Hydrolysis of Sulfonamide

Recent Advances

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)benzenesulfonamid HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-Aminopropyl)benzenesulfonamid HCl finds applications in various scientific research fields, including:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.

Biochemistry: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Pharmaceutical Development: It serves as an intermediate in the production of active pharmaceutical ingredients (APIs).

Industrial Applications: The compound is used in the manufacture of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)benzenesulfonamid HCl involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-(3-Aminopropyl)benzenesulfonamid HCl and analogous compounds:

Physicochemical Properties

- Melting Points : Benzenesulfonamide derivatives (e.g., compound 4 in ) exhibit higher melting points (163–165°C) compared to acetamide analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

- Solubility: The HCl salt form enhances aqueous solubility for all listed compounds, but bulkier aromatic groups (e.g., benzenesulfonamide) may reduce solubility in non-polar solvents compared to acetamide or methacrylamide derivatives .

Key Research Findings

- Methacrylamide Hydrogels: N-(3-Aminopropyl)methacrylamide HCl-based polymers show >98% purity and hydrolytic stability, critical for controlled drug release .

- Polyamine Salts : Spermidine trihydrochloride’s triple protonation enhances its solubility in biological systems, making it indispensable in autophagy research .

Biological Activity

N-(3-Aminopropyl)benzenesulfonamid hydrochloride, a derivative of benzenesulfonamide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

N-(3-Aminopropyl)benzenesulfonamid HCl is characterized by the presence of a sulfonamide functional group attached to a benzene ring with an aminoalkyl side chain. This structure is significant for its interaction with biological targets, particularly enzymes and receptors.

-

Carbonic Anhydrase Inhibition :

- Research indicates that benzenesulfonamides, including this compound, act as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating physiological processes such as respiration and renal function. The inhibition of specific CA isoforms can lead to therapeutic effects in conditions like glaucoma and metabolic disorders .

- Calcium Channel Modulation :

- Antimicrobial Activity :

Biological Activity Data

The biological activity of this compound has been assessed through various experimental models. The following table summarizes key findings from recent studies:

Case Studies

- Cardiovascular Effects :

-

Inhibition of Carbonic Anhydrases :

- A series of experiments highlighted the compound's selective inhibition of different human carbonic anhydrase isoforms, particularly hCA II, which is implicated in glaucoma treatment. The structure-activity relationship (SAR) studies revealed that modifications in the side chain could enhance inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-Aminopropyl)benzenesulfonamid HCl, and what purification methods ensure high yield and purity?

- Methodological Answer : Microwave-assisted synthesis is a robust approach for similar sulfonamide derivatives. For example, microwave modification at 100 W for 10 minutes (as used for polymer resins in ) can be adapted. Post-synthesis purification involves sequential washing with acetone, acetone-water mixtures, and distilled water, followed by ion-exchange column chromatography (e.g., using 1 M HCl and NaOH cycles). Characterization should include - and -NMR for structural confirmation and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment .

Q. What analytical techniques are recommended for characterizing N-(3-Aminopropyl)benzenesulfonamid HCl, and how should they be implemented?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-) to resolve amine and sulfonamide protons. -NMR peaks for the aminopropyl chain typically appear at δ 1.6–2.2 ppm (methylene groups) and δ 2.6–3.0 ppm (NH).

- HPLC : Optimize retention time using a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (70:30 v/v) with UV detection at 255 nm (λ similar to related sulfonamides in ).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of N-(3-Aminopropyl)benzenesulfonamid HCl to improve yield and scalability while maintaining purity?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate parameters like reaction temperature, microwave power, and solvent ratios. For example, achieved 74–88% modification yields using microwave reactors. Post-synthesis, fractional crystallization (e.g., ethanol/water mixtures) can enhance purity. Monitor side reactions (e.g., sulfonamide hydrolysis) via TLC with ninhydrin staining for free amines .

Q. How should researchers analyze contradictory data in sorption capacity studies of N-(3-Aminopropyl)benzenesulfonamid HCl for metal ions like Ag(I)?

- Methodological Answer :

- Kinetic Modeling : Fit sorption data to pseudo-first-order (PFO) or pseudo-second-order (PSO) models. showed PFO best described Ag(I) sorption (R > 0.98).

- Competitive Sorption : Test selectivity in multi-ion solutions (e.g., Cu(II), Pb(II)) using ICP-MS. Adjust pH (4–6) to minimize competing protonation effects.

- Error Analysis : Compare batch-to-batch reproducibility by repeating sorption experiments with freshly synthesized resin under controlled humidity .

Q. What methods can evaluate the hydrolytic stability of N-(3-Aminopropyl)benzenesulfonamid HCl under physiological conditions for biomedical applications?

- Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 1–4 weeks. Analyze degradation products via HPLC-MS. For hydrogels, demonstrated stability by monitoring crosslinking efficiency via rheology and FTIR (amide I band at 1650 cm) .

Q. How can researchers design experiments to test the efficacy of N-(3-Aminopropyl)benzenesulfonamid HCl in Ag(I) recovery from complex leaching solutions?

- Methodological Answer :

- Batch Sorption : Use real chloride leaching solutions (e.g., from e-waste) with Ag(I) concentrations of 50–200 mg/L. Adjust pH to 3–5 to avoid AgCl precipitation.

- Selectivity Screening : Compete with Cu(II), Pb(II), and Zn(II) at equimolar concentrations. Calculate distribution coefficients () and selectivity ratios.

- Regeneration : Test elution efficiency using 1 M HNO and monitor capacity loss over 5 cycles .

Q. What in vitro assays are suitable for assessing the cytotoxicity of N-(3-Aminopropyl)benzenesulfonamid HCl in biomedical research?

- Methodological Answer : Perform MTT assays on human cell lines (e.g., HEK-293 or HeLa) at concentrations of 10–500 μM. Include positive controls (e.g., cisplatin) and negative controls (culture medium). For tissue engineering, validated biocompatibility by measuring cell viability >80% after 72 hours in APMA-containing hydrogels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.